1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-
Description
Core Benz[de]isoquinoline-1,3-dione Scaffold Analysis
The benz[de]isoquinoline-1,3-dione scaffold consists of a fused naphthalene backbone integrated with a diketopiperazine-like structure. X-ray crystallographic data for related compounds (e.g., 2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) reveal a planar arrangement of the bicyclic system, with bond lengths of 1.21–1.23 Å for the carbonyl groups at positions 1 and 3. The fused aromatic system exhibits partial charge delocalization, as evidenced by computational studies showing alternating bond orders between C–C bonds in the naphthalene moiety.
Table 1: Key Structural Parameters of the Benz[de]isoquinoline-dione Core
| Parameter | Value/Description | Source |
|---|---|---|
| Bond length (C1=O) | 1.22 Å | |
| Bond length (C3=O) | 1.23 Å | |
| Dihedral angle (C4a–C9a) | 178.5° | |
| π-Orbital overlap | 0.87 e⁻/ų (DFT calculation) |
The scaffold’s rigidity arises from conjugation between the carbonyl groups and the aromatic system, which restricts free rotation about the C4a–C9a axis. This planar configuration facilitates π-stacking interactions, as observed in molecular docking studies of analogous compounds with protein targets.
Electronic Effects of 2-[2-(Dimethylamino)ethyl] Substituent
The 2-[2-(dimethylamino)ethyl] side chain introduces significant electronic perturbations to the core scaffold. Nuclear magnetic resonance (NMR) data for similar derivatives show downfield shifts of 0.3–0.5 ppm for protons adjacent to the dimethylamino group, indicating electron donation via resonance. Density functional theory (DFT) calculations reveal a charge redistribution pattern, with the nitrogen atom in the dimethylamino group carrying a partial positive charge (+0.32 e) and the adjacent ethyl chain acting as a conduit for charge transfer.
Key Electronic Impacts:
- Reduced LUMO Energy: Attachment of the dimethylaminoethyl group lowers the scaffold’s LUMO energy by 1.2 eV, enhancing its electron-accepting capacity.
- Dipole Moment Alteration: The substituent increases the molecular dipole moment to 5.8 Debye, creating a polarized region near the nitrogen atom.
- Protonation Sites: The tertiary amine in the dimethylamino group serves as a protonation site at physiological pH, influencing solubility and intermolecular interactions.
Electronic absorption spectra of analogous compounds show a bathochromic shift of 15–20 nm in polar solvents, attributed to charge-transfer transitions between the electron-rich dimethylamino group and the electron-deficient carbonyl groups.
Conformational Dynamics of 6-[2-[4-(Diphenylamino)phenyl]ethenyl] Moiety
The 6-position ethenyl-linked diphenylamino group introduces steric and electronic complexity. Rotational barriers around the ethenyl bond were calculated at 8.3 kcal/mol via molecular dynamics simulations, allowing for restricted rotation at room temperature. The diphenylamino component adopts a propeller-like conformation, with dihedral angles of 35–45° between the phenyl rings and the central nitrogen atom.
Conformational States:
- Coplanar State (0° twist): Favored in nonpolar environments, maximizes π-conjugation with the core scaffold.
- Twisted State (45° twist): Predominant in polar solvents, reduces steric clashes between ortho-hydrogens.
Table 2: Conformational Parameters of the Ethenyl Substituent
| Parameter | Value (DFT Calculation) | Source |
|---|---|---|
| C=C bond length | 1.34 Å | |
| Rotational barrier | 8.3 kcal/mol | |
| Diphenylamino twist angle | 42° ± 7° | |
| Hammett σ value | -0.12 (electron-donating) |
The ethenyl bridge enables extended conjugation, as evidenced by a 75 nm red shift in the compound’s absorption maximum compared to non-vinylated analogs. Time-resolved fluorescence data show dual emission bands at 480 nm and 520 nm, corresponding to planar and twisted conformational states, respectively.
Properties
Molecular Formula |
C36H31N3O2 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C36H31N3O2/c1-37(2)24-25-38-35(40)32-15-9-14-31-27(20-23-33(34(31)32)36(38)41)19-16-26-17-21-30(22-18-26)39(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-23H,24-25H2,1-2H3/b19-16+ |
InChI Key |
YYDYGHAQFWIIAP-KNTRCKAVSA-N |
Isomeric SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3C1=O |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3C1=O |
Origin of Product |
United States |
Preparation Methods
Naphthalic Anhydride as Precursor
The benz[de]isoquinoline-1,3-dione core is typically synthesized from naphthalic anhydride through controlled amidation and cyclization. In a representative procedure:
-
Aminolysis : React naphthalic anhydride (5.0 g, 25 mmol) with ethylenediamine (1.8 mL, 27 mmol) in dry DMF at 80°C for 6 hours under nitrogen.
-
Cyclization : Add phosphoryl chloride (4.6 mL, 50 mmol) dropwise at 0°C, then heat to 110°C for 3 hours.
-
Workup : Quench with ice-water, neutralize with NaHCO₃, and recrystallize from ethanol to yield unsubstituted 1H-benz[de]isoquinoline-1,3(2H)-dione (4.2 g, 78% yield).
Key Analytical Data
-
¹H NMR (400 MHz, DMSO-) : δ 8.52 (d, Hz, 2H), 8.28 (d, Hz, 2H), 7.95 (t, Hz, 2H).
-
IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1678 cm⁻¹ (imide ring vibration).
Regioselective Functionalization at Position 2
Installation of Dimethylaminoethyl Side Chain
The 2-position is functionalized via nucleophilic substitution under phase-transfer conditions:
Procedure
-
Substrate Activation : Treat 1H-benz[de]isoquinoline-1,3(2H)-dione (2.0 g, 8.7 mmol) with NaH (60% dispersion, 0.42 g, 10.5 mmol) in anhydrous THF at 0°C for 30 minutes.
-
Alkylation : Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.6 g, 10.4 mmol) and tetrabutylammonium iodide (0.32 g, 0.87 mmol). Reflux at 70°C for 12 hours.
-
Purification : Filter, concentrate, and purify via silica gel chromatography (CH₂Cl₂:MeOH 95:5) to obtain 2-(2-dimethylaminoethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione (2.1 g, 82%).
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 70°C, 12 h | 82 | 98.5 |
| DMF, 100°C, 6 h | 68 | 95.2 |
| Toluene, 110°C, 8 h | 74 | 97.1 |
Functionalization at Position 6: Ethenyl-Diphenylamino Moiety
Heck Coupling for Styryl Group Installation
The 6-position is modified via palladium-catalyzed coupling to introduce the ethenyl-diphenylamino group:
Synthesis of 4-(Diphenylamino)styrylboronic Acid
-
Borylation : Treat 4-bromostyrene (1.8 g, 10 mmol) with bis(pinacolato)diboron (3.8 g, 15 mmol) and Pd(dppf)Cl₂ (0.15 g, 0.2 mmol) in dioxane at 90°C for 8 hours.
-
Amination : React with diphenylamine (2.5 g, 15 mmol) using CuI (0.19 g, 1 mmol) and K₃PO₄ (3.2 g, 15 mmol) in DMF at 120°C for 12 hours.
Coupling Reaction
-
Combine 2-(2-dimethylaminoethyl)-6-bromo-1H-benz[de]isoquinoline-1,3(2H)-dione (1.0 g, 2.5 mmol), 4-(diphenylamino)styrylboronic acid (1.1 g, 3.0 mmol), Pd(PPh₃)₄ (0.14 g, 0.12 mmol), and K₂CO₃ (1.0 g, 7.5 mmol) in degassed toluene/EtOH (3:1).
-
Heat at 90°C for 24 hours under nitrogen.
-
Purify by column chromatography (hexane:EtOAc 7:3) to yield the target compound (1.2 g, 75%).
Spectroscopic Confirmation
-
¹H NMR (500 MHz, CDCl₃) : δ 8.45 (d, Hz, 1H), 8.30 (d, Hz, 1H), 7.92–7.85 (m, 2H), 7.60 (d, Hz, 1H), 7.35–7.20 (m, 10H, diphenylamino), 6.95 (d, Hz, 1H).
-
HRMS (ESI+) : m/z calcd for C₃₄H₂₈N₃O₂ [M+H]⁺ 518.2125; found 518.2128.
Alternative Synthetic Routes
Wittig Reaction Approach
For laboratories lacking palladium catalysts, the ethenyl bridge can be constructed via Wittig chemistry:
Procedure
-
Prepare phosphonium ylide from 4-(diphenylamino)benzyltriphenylphosphonium chloride (2.2 g, 4 mmol) and NaH (0.12 g, 3 mmol) in THF.
-
Add 2-(2-dimethylaminoethyl)-6-formyl-1H-benz[de]isoquinoline-1,3(2H)-dione (1.3 g, 3.5 mmol) and stir at room temperature for 6 hours.
-
Isolate product via filtration and wash with cold methanol (Yield: 68%).
Purification and Analytical Challenges
Chromatographic Separation
The target compound’s extended conjugation system necessitates careful mobile phase selection:
| Impurity Type | Eluent System | Retention Time (min) |
|---|---|---|
| Unreacted boronic acid | Hexane:EtOAc (8:2) | 4.2 |
| Homocoupling byproduct | CH₂Cl₂:MeOH (97:3) | 7.8 |
| Target compound | CH₂Cl₂:MeOH (95:5) | 10.1 |
Chemical Reactions Analysis
Reactivity of the Isoquinoline-1,3-dione Core
The fused aromatic system undergoes characteristic reactions observed in naphthalimide derivatives:
Key Observation : The electron-withdrawing dione group directs electrophiles to meta positions relative to the carbonyl groups .
Transformations Involving the 2-(Dimethylamino)ethyl Group
This tertiary amine side chain participates in:
Mechanistic Insight : The dimethylamino group enhances solubility in polar solvents, facilitating reactions in aqueous media .
Reactivity of the 6-Styryl Group
The conjugated ethenyl bridge shows photochemical and electrochemical activity:
Notable Feature : The diphenylamino substituent acts as an electron donor, lowering the oxidation potential by 0.3 V compared to unsubstituted styrenes .
Cross-Coupling Reactions
The aromatic system participates in modern catalytic transformations:
| Reaction Type | Conditions/Reagents | Outcome | Source Analogue |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylation at C-7 position | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of secondary amines at C-4 |
Limitation : Steric hindrance from the 2-(dimethylamino)ethyl group reduces reactivity at C-2 and C-3 positions .
Polymerization Behavior
The compound serves as a monomer in conductive polymers:
Application Potential : The diphenylamino group enables hole-transport properties (μ_h=10⁻⁴ cm²/V·s) .
Acid-Base Responsiveness
Protonation equilibria influence optical properties:
| pH Range | Dominant Form | λₐᵦₛ (nm) | ε (10⁴ M⁻¹cm⁻¹) | Source |
|---|---|---|---|---|
| 2-4 | Protonated dimethylamino | 475 | 3.8 | |
| 5-7 | Neutral form | 520 | 4.2 | |
| 8-10 | Deprotonated imide | 550 | 2.1 |
Mechanism : Protonation at the dimethylamino nitrogen (pK_a=4.7) causes a bathochromic shift of 75 nm .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₄H₁₅N₂O₂
- Molecular Weight : 241.24 g/mol
- CAS Number : 5450-40-8
- Density : 1.404 g/cm³
- Boiling Point : 461.5 °C at 760 mmHg
- Flash Point : 232.9 °C
Medicinal Chemistry
1H-Benz[de]isoquinoline derivatives are known for their diverse biological activities, including:
- Anticancer Activity : Studies have shown that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Compounds in this class have been investigated for their potential to protect neurons from degeneration, making them candidates for treating neurodegenerative diseases like Alzheimer's.
Fluorescent Probes
The compound has been utilized as a fluorescent probe for detecting nucleic acids and their precursors. The fluorescence can be quenched by these molecules, providing a method for monitoring biological processes in real-time.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of benz[de]isoquinoline derivatives as potential anticancer agents. The results indicated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their utility in cancer therapy .
Case Study 2: Neuroprotective Applications
Research focusing on neuroprotection demonstrated that certain isoquinoline derivatives could inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in neuronal synapses. This mechanism is particularly relevant for developing treatments for Alzheimer's disease .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of NIM-7 involves its ability to label lipid droplets and lysosomes with high specificity. The compound’s molecular structure allows it to fluoresce under specific excitation and detection channels, enabling the visualization of these cellular components. The molecular targets include lipid droplets and lysosomes, and the pathways involved are related to the cellular uptake and accumulation of the fluorescent probe .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the 1,8-Naphthalimide Core
The benz[de]isoquinoline-dione scaffold is highly modifiable. Key derivatives and their properties are compared below:
Impact of Substituents on Properties
Electronic and Spectral Properties
- The diphenylamino-ethenyl group in the target compound extends conjugation, likely red-shifting its absorption/emission spectra compared to simpler derivatives like NI3 (allylamino substituent) .
- Amino groups (e.g., 6-amino derivative) increase polarity and reduce LogP, enhancing water solubility but limiting membrane permeability .
Pharmacokinetic and Physicochemical Trends
- Hydrophobicity: Compounds with alkyl chains (e.g., 2-butyl in Solvent Yellow 43) or aryl groups (e.g., diphenylamino) exhibit higher LogP values, favoring lipid membrane penetration but risking metabolic instability .
Biological Activity
1H-Benz[de]isoquinoline-1,3(2H)-dione, particularly its derivatives such as 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-, has garnered significant attention in biomedical research due to its promising biological activities. This article reviews the synthesis, biological activities, and therapeutic potential of these compounds, focusing on antimicrobial and antitumor properties.
Synthesis of Derivatives
The synthesis of 1H-benz[de]isoquinoline-1,3(2H)-dione derivatives typically involves multi-step organic reactions. For instance, derivatives with various substituents have been synthesized and evaluated for their biological activities. A study synthesized five aminoalkyl derivatives and assessed their antimicrobial properties against a range of bacteria and fungi .
Antimicrobial Activity
The antimicrobial activity of these compounds has been extensively studied. The following table summarizes the minimum inhibitory concentrations (MIC) for selected derivatives against various microorganisms:
| Compound | Microorganism | MIC (mg/L) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 512 |
| Compound 1 | Bacteroides fragilis | 64 |
| Compound 2 | Propionibacterium acnes | 128 |
| Compound 2 | Bacteroides fragilis | 64 |
| Compound 5 | Candida albicans | Not reported |
These results indicate that certain derivatives exhibit potent activity against both aerobic and anaerobic bacteria as well as fungi. Notably, compound 1 demonstrated significant efficacy against Bacteroides fragilis, a clinically relevant pathogen involved in human infections .
Antitumor Activity
In addition to antimicrobial properties, several studies have highlighted the antitumor potential of these compounds. For example, a derivative of 1H-benz[de]isoquinoline-1,3(2H)-dione was found to induce apoptosis in cancer cell lines, including human melanoma and ovarian carcinoma cells. In vitro studies indicated that some derivatives were more potent than the established chemotherapeutic agent azonafide .
Case Study: Cytotoxicity Evaluation
A comprehensive evaluation of cytotoxicity was performed on various cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Human Melanoma | 15 |
| Compound B | Ovarian Carcinoma | 20 |
| Compound C | L1210 Leukemia | 12 |
| Compound D | WiDr Colon Carcinoma | 18 |
These findings suggest that the structural modifications on the benz[de]isoquinoline scaffold significantly influence the cytotoxicity against different tumor types. Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .
The mechanism by which these compounds exert their biological effects is primarily through interaction with DNA. Quantitative structure-activity relationship (QSAR) studies have revealed that the binding strength to DNA correlates with cytotoxic potency. The lipophilicity of substituents also plays a critical role in enhancing DNA binding affinity, thereby increasing anticancer activity .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this naphthalimide derivative, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling to introduce the diphenylamino-vinyl group. The dimethylaminoethyl side chain is typically added through nucleophilic substitution or reductive amination. Key steps:
- Use Pd(PPh₃)₄ as a catalyst for Suzuki coupling (optimized at 80–100°C in THF/H₂O) to attach the 4-diphenylaminostyryl group .
- Control steric hindrance by adjusting substituent positions; peri-substituted naphthalimides (6-membered rings) may show lower yields (~10%) compared to smaller rings due to π-orbital mismatches .
- Data Table :
| Reaction Step | Catalyst/Solvent | Yield Range | Key Challenge |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, THF/H₂O | 50–70% | Steric hindrance at peri-positions |
| Amine Alkylation | K₂CO₃, DMF | 60–80% | Over-alkylation byproducts |
Q. How is the electronic structure characterized, and what computational methods validate its photophysical properties?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts HOMO-LUMO gaps and charge transfer dynamics. Experimental validation via UV-Vis (λmax ~450 nm) and fluorescence spectroscopy (quantum yield ΦF ~0.4) confirms intramolecular charge transfer (ICT) from the dimethylaminoethyl donor to the naphthalimide acceptor .
- Critical Insight : The diphenylamino-vinyl group extends conjugation, red-shifting absorption by ~30 nm compared to unsubstituted analogs .
Advanced Research Questions
Q. How does substituent position (e.g., peri- vs. non-peri) impact optoelectronic performance in OLEDs or sensors?
- Methodology : Compare emission efficiency and stability in thin-film devices. Peri-substituted derivatives exhibit:
- Higher Stokes shifts (Δλ ~120 nm) due to structural relaxation post-excitation.
- Reduced aggregation-caused quenching (ACQ) when blended with PMMA matrices .
- Data Contradiction : Some studies report lower electroluminescence efficiency for peri-substituted derivatives in OLEDs (~2.5 cd/A) versus non-peri analogs (~5.1 cd/A). Proposed factors include unfavorable dipole alignment in solid state .
Q. What mechanistic insights explain contradictory biological activity reports (e.g., anticancer vs. neurotoxic effects)?
- Methodology :
- Cellular assays : Evaluate ROS generation (via DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining). Conflicting data arise from concentration-dependent duality:
- Pro-apoptotic at 10–50 μM (ROS-mediated DNA damage).
- Neuroprotective at <5 μM (Nrf2 pathway activation) .
- Structural analogs : Replace the diphenylamino group with electron-withdrawing groups (e.g., nitro) to modulate redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
